molecular formula C20H23NO4S B2594569 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1706087-92-4

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2594569
CAS No.: 1706087-92-4
M. Wt: 373.47
InChI Key: LVLFJCXIIPTLGF-UHFFFAOYSA-N
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Description

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a chemical compound with potential therapeutic applications It is a complex molecule that includes a piperidine ring, a benzylthio group, and a pyranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylthio Group: The benzylthio group is typically introduced through a nucleophilic substitution reaction.

    Formation of the Pyranone Structure: The pyranone structure is formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperidine ring, benzylthio group, and pyranone structure through appropriate chemical reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one has several potential scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds containing the piperidine ring, such as piperine and various pharmaceutical agents.

    Benzylthio Compounds: Compounds containing the benzylthio group, which may have similar chemical reactivity.

    Pyranone Derivatives: Compounds containing the pyranone structure, which may have similar biological activities.

Uniqueness

4-((1-(2-(benzylthio)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[1-(2-benzylsulfanylacetyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-15-11-18(12-20(23)24-15)25-17-7-9-21(10-8-17)19(22)14-26-13-16-5-3-2-4-6-16/h2-6,11-12,17H,7-10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLFJCXIIPTLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CSCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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